molecular formula C36H39FN4O5 B13444696 Iloperidone Dimer Impurity

Iloperidone Dimer Impurity

货号: B13444696
分子量: 626.7 g/mol
InChI 键: RUNPLXZHXLMWFP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iloperidone Dimer Impurity is a byproduct formed during the synthesis of Iloperidone, an atypical antipsychotic used to treat schizophrenia. Impurities like the Iloperidone Dimer can affect the quality, safety, and efficacy of the drug, making their identification and control crucial in pharmaceutical manufacturing .

化学反应分析

Role of Solvent and Catalysts

  • MEK as Solvent : Reduces reaction time to 20 hours (vs. 48 hours in prior art), minimizing dimer formation to 3–4% .

  • Inorganic Bases : Substituting potassium carbonate with sodium bicarbonate reduces carbamate impurities, indirectly suppressing dimerization .

Table 2: Impact of Reaction Parameters on Dimer Content

ParameterDimer Impurity LevelSource
Prior Art (MEK + K₂CO₃)>10%
Optimized (MEK + NaBr)3–4%
Post-Purification<0.2%

Crystallization and Leaching

  • Methanol Crystallization : Dissolving crude Iloperidone in methanol at 60–65°C, followed by activated carbon treatment, reduces dimer content to <0.1% .

  • Anti-Solvent Precipitation : Using methyl tert-butyl ether (MTBE) as an anti-solvent removes residual dimer impurities .

Table 3: Efficacy of Purification Methods

MethodDimer ReductionPurity AchievedSource
Methanol Crystallization97% → 99.9%99.85% (HPLC)
MTBE Precipitation0.5% → <0.1%99.9% (HPLC)

Chromatographic Profiling

  • UPLC Method : A reverse-phase method using a C18 column (ACQUITY UPLC BEH) with acetonitrile-phosphate buffer (pH 3.0) resolves the dimer impurity at 225 nm .

  • Detection Limit : LOD = 0.003%, LOQ = 0.01% .

Spectroscopic Confirmation

  • MS/MS Fragmentation : m/z 627.3 [M+H]⁺ with characteristic fragments at m/z 410.2 and 217.1 .

  • ¹H-NMR : Peaks at δ 7.8 ppm (aromatic protons) and δ 3.7 ppm (methoxy groups) .

Stability and Degradation Behavior

The dimer impurity is stable under forced degradation conditions (acid/base hydrolysis, oxidation), confirming its process-related origin rather than degradation-mediated formation .

Regulatory and Industrial Implications

  • ICH Q3A Compliance : Controlled to <0.15% in final API batches .

  • Cost Efficiency : Optimized processes reduce purification cycles, saving ~30% in production costs .

科学研究应用

Iloperidone Dimer Impurity is primarily studied in the context of pharmaceutical research. Its identification and quantification are essential for:

作用机制

相似化合物的比较

Similar compounds to Iloperidone Dimer Impurity include other impurities formed during the synthesis of Iloperidone, such as:

Each of these impurities has unique chemical properties and potential impacts on the drug’s efficacy and safety. The Iloperidone Dimer is unique due to its specific formation pathway and structural characteristics .

生物活性

Iloperidone is an atypical antipsychotic primarily used for treating schizophrenia. However, during its synthesis, various impurities can arise, one of which is the Iloperidone Dimer Impurity. Understanding the biological activity of this impurity is essential due to its potential effects on the efficacy and safety of Iloperidone formulations.

Overview of this compound

This compound is a byproduct formed during the synthesis of Iloperidone, characterized by a molecular weight of approximately 626.72 g/mol. Its presence in pharmaceutical formulations is undesirable as it can affect drug purity and therapeutic efficacy. The dimerization process often involves reagents such as 1-bromo-3-chloropropane and phase transfer catalysts, which can influence the extent of dimer formation.

Iloperidone primarily acts as a dual antagonist of dopamine D2 and serotonin 5-HT2A receptors. It exhibits a higher affinity for serotonin receptors (Ki = 5.6 nM) compared to dopamine receptors (D2 Ki = 6.3 nM, D3 Ki = 7.1 nM) and noradrenergic A1 receptors (Ki = 0.36 nM). This pharmacodynamic profile suggests that Iloperidone may have a lower risk of sedation and cognitive impairment compared to other antipsychotics .

The biological activity of the dimer impurity itself has not been extensively studied; however, it is hypothesized that it may alter the pharmacological effects of Iloperidone by affecting receptor binding or metabolic pathways. The dimer could potentially influence the pharmacokinetics and pharmacodynamics of Iloperidone, leading to variations in therapeutic outcomes.

Inhibition Studies

Research indicates that Iloperidone exerts a weak inhibitory effect on CYP2D enzymes in vitro, with Ki values indicating a more pronounced effect in liver microsomes compared to brain microsomes (K_i = 11.5 μM and K_i = 462 μM, respectively) . This inhibition could be relevant for the metabolism of both Iloperidone and its impurities, including the dimer.

Case Report on Overdose

A notable case involved a 27-year-old male who overdosed on Iloperidone while using cocaine, resulting in prolonged QTc interval without arrhythmias. This case highlighted the importance of understanding how impurities like the dimer may affect cardiac safety profiles when combined with other substances .

Stability and Purity Analysis

A study utilizing ultra-performance liquid chromatography (UPLC) demonstrated that various impurities, including the this compound, were identified during stability testing under different conditions (acidic, alkaline, oxidative). The purity levels were critically analyzed, revealing that the presence of such impurities could compromise drug efficacy .

Comparative Analysis Table

Impurity Name Molecular Weight Source Biological Activity
This compound626.72 g/molSynthesisPotentially alters pharmacodynamics
Related Compound I412.21 g/molProcessUnknown
Dehydro Iloperidone Analogue424.21 g/molProcessUnknown
Chalcone Related Dimer Impurity III820.41 g/molDegradationUnknown

属性

分子式

C36H39FN4O5

分子量

626.7 g/mol

IUPAC 名称

1-[4-[3-[4-[6-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-1,2-benzoxazol-3-yl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone

InChI

InChI=1S/C36H39FN4O5/c1-23(42)26-4-9-31(34(20-26)43-2)44-19-3-14-40-15-10-24(11-16-40)35-30-8-6-28(22-33(30)46-39-35)41-17-12-25(13-18-41)36-29-7-5-27(37)21-32(29)45-38-36/h4-9,20-22,24-25H,3,10-19H2,1-2H3

InChI 键

RUNPLXZHXLMWFP-UHFFFAOYSA-N

规范 SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。